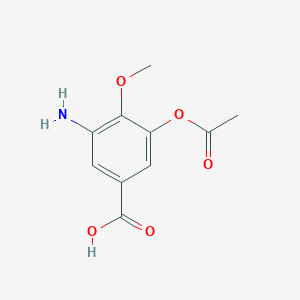![molecular formula C37H33N7O8 B8710442 5-hydroxy-2-[5-hydroxy-4-methoxy-2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B8710442.png)
5-hydroxy-2-[5-hydroxy-4-methoxy-2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydroxy-2-[5-hydroxy-4-methoxy-2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide is a potent antitumor antibiotic produced by the bacterium Streptomyces zelensis. It is known for its remarkable cytotoxicity, which is attributed to its ability to alkylate DNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-[5-hydroxy-4-methoxy-2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide involves complex organic reactions. One of the key steps is the formation of the cyclopropapyrroloindole core, which is achieved through vinyl azide chemistry. The cyclopropapyrroloindole is prepared from 5-benzyloxy-2-bromoacetophenone, with the key steps being the formation of indoles by decomposition of azides . The dimeric pyrroloindole is synthesized by coupling monomeric pyrroloindoles, followed by functional group transformations .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Streptomyces zelensis. The bacterium is cultured in a nutrient-rich medium, and the antibiotic is extracted from the culture broth. The extraction process involves several purification steps, including chromatography, to isolate the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
5-hydroxy-2-[5-hydroxy-4-methoxy-2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide undergoes several types of chemical reactions, including:
Alkylation: It forms covalent bonds with DNA, specifically at the N3 position of adenine.
Cyclopropanation: Involves the formation of a cyclopropane ring through the action of radical S-adenosyl-L-methionine enzymes and methyltransferases.
Common Reagents and Conditions
Alkylation: This reaction typically occurs under physiological conditions, with DNA serving as the substrate.
Cyclopropanation: Requires the presence of radical S-adenosyl-L-methionine enzymes and methyltransferases.
Major Products
The major product of the alkylation reaction is a covalent DNA adduct, which leads to DNA strand breakage and ultimately cell death .
Aplicaciones Científicas De Investigación
5-hydroxy-2-[5-hydroxy-4-methoxy-2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study DNA alkylation and sequence-selective recognition of DNA.
Biology: Investigated for its potent cytotoxic effects on various cancer cell lines.
Medicine: Explored as a potential anticancer agent, although its high toxicity has limited its clinical use.
Industry: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Mecanismo De Acción
5-hydroxy-2-[5-hydroxy-4-methoxy-2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide exerts its effects by binding to the minor groove of DNA and forming covalent bonds with the N3 position of adenine. This alkylation disrupts DNA synthesis and leads to cell death. The compound’s sequence-selective recognition of DNA is facilitated by its ability to bend and conform to the DNA structure .
Comparación Con Compuestos Similares
5-hydroxy-2-[5-hydroxy-4-methoxy-2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide is part of a class of naturally derived DNA alkylating agents, which includes duocarmycin A and duocarmycin SA. These compounds share a similar mechanism of action but differ in their chemical structures and potency . For example:
Duocarmycin A: Similar DNA alkylating properties but with a different structural framework.
Duocarmycin SA: Exhibits higher potency and a slightly different mode of DNA interaction.
This compound is unique due to its exceptionally high cytotoxicity and its ability to form highly stable DNA adducts .
Propiedades
Fórmula molecular |
C37H33N7O8 |
|---|---|
Peso molecular |
703.7 g/mol |
Nombre IUPAC |
5-hydroxy-2-[5-hydroxy-4-methoxy-2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide |
InChI |
InChI=1S/C37H33N7O8/c1-14-12-39-27-22(45)10-23-37(24(14)27)11-15(37)13-44(23)35(49)21-9-18-16-4-6-42(28(16)30(46)32(51-2)25(18)41-21)34(48)20-8-19-17-5-7-43(36(38)50)29(17)31(47)33(52-3)26(19)40-20/h8-10,12,15,39-41,46-47H,4-7,11,13H2,1-3H3,(H2,38,50) |
Clave InChI |
UOWVMDUEMSNCAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C7CCN(C7=C(C(=C6N5)OC)O)C(=O)C8=CC9=C1CCN(C1=C(C(=C9N8)OC)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


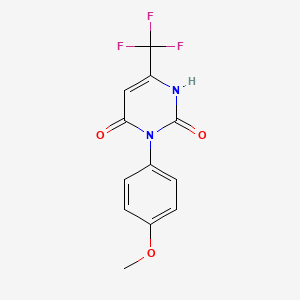
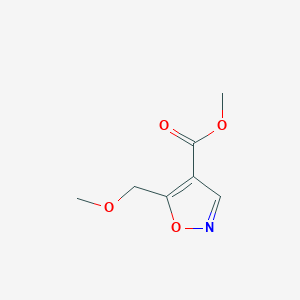
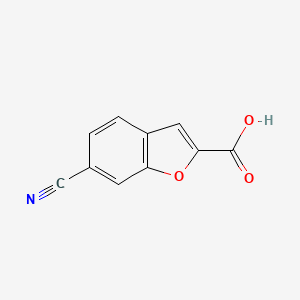
![methyl 4-[2-(dimethylamino)ethylamino]benzoate](/img/structure/B8710374.png)
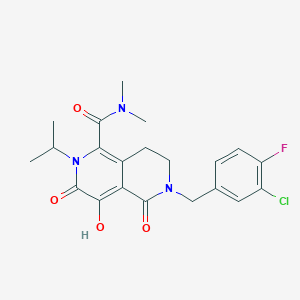
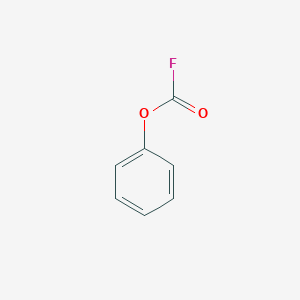
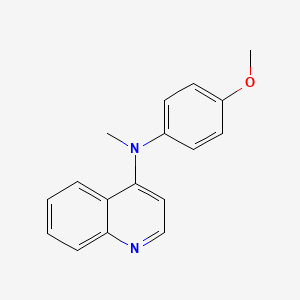
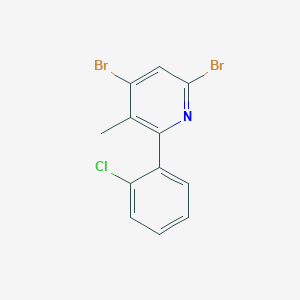
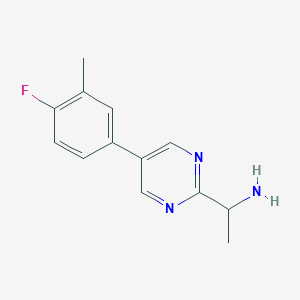
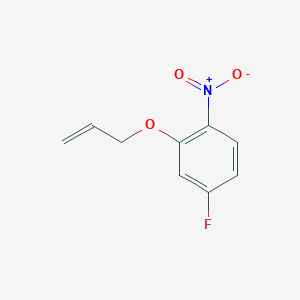

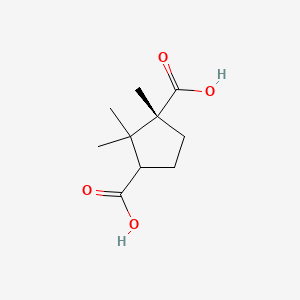
![1-(t-Butoxycarbonyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine](/img/structure/B8710454.png)
